Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)-
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Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)-: is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an acetamide group, a benzimidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Introduction: The final step involves the acylation of the benzimidazole-thioether intermediate with an acetamide derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Strong nucleophiles (e.g., sodium methoxide), basic conditions
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the acetamide and methoxyphenyl groups.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the thioether linkage in the target compound.
Acetamides: Compounds containing an acetamide group, similar to the acetamide moiety in the target compound.
Uniqueness
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83408-89-3 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-6-4-5-11(9-12)17-15(20)10-22-16-18-13-7-2-3-8-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
MBEIJSVYZPFQJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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